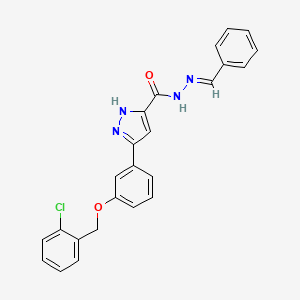
2-hydroxyethanesulfonic acid;6-methyl-7-nitro-5-(pyrrolidin-1-ylmethyl)-1,4-dihydroquinoxaline-2,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxyethanesulfonic Acid: is an organic compound classified as a sulfonic acid. It is characterized by a hydroxyl group attached to the second carbon atom of an ethane chain, with the sulfonic acid group situated at the terminal carbon position. This compound is a colorless to white crystalline solid with high water solubility . It is widely used in various industries as a surfactant, intermediate in organic synthesis, and in the production of other sulfonated compounds .
6-Methyl-7-Nitro-5-(Pyrrolidin-1-ylmethyl)-1,4-Dihydroquinoxaline-2,3-Dione: is a complex organic compound with potential applications in medicinal chemistry. It features a quinoxaline core substituted with a nitro group, a methyl group, and a pyrrolidinylmethyl group. This compound is of interest due to its potential biological activities and applications in drug development.
Méthodes De Préparation
2-Hydroxyethanesulfonic Acid: can be synthesized through the esterification of ethylene oxide with sulfurous acid, followed by hydrolysis . Industrial production often involves the reaction of ethylene oxide with sodium bisulfite, yielding sodium isethionate, which is then acidified to produce 2-hydroxyethanesulfonic acid .
6-Methyl-7-Nitro-5-(Pyrrolidin-1-ylmethyl)-1,4-Dihydroquinoxaline-2,3-Dione: synthesis involves multi-step organic reactions. Typically, the quinoxaline core is constructed first, followed by nitration, methylation, and the introduction of the pyrrolidinylmethyl group through nucleophilic substitution reactions. Specific reaction conditions and reagents vary depending on the desired yield and purity.
Analyse Des Réactions Chimiques
2-Hydroxyethanesulfonic Acid: undergoes various chemical reactions due to its functional groups. It can participate in:
Esterification: Reacts with alcohols to form esters.
Oxidation: Can be oxidized to produce sulfonic acid derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups.
6-Methyl-7-Nitro-5-(Pyrrolidin-1-ylmethyl)-1,4-Dihydroquinoxaline-2,3-Dione: can undergo:
Reduction: The nitro group can be reduced to an amino group.
Substitution: The pyrrolidinylmethyl group can be modified through nucleophilic substitution.
Cyclization: Potential for forming cyclic derivatives under specific conditions.
Applications De Recherche Scientifique
2-Hydroxyethanesulfonic Acid: is used in:
Electrochemistry: As an additive in electrolytic solutions to enhance performance properties.
Organic Synthesis: As an intermediate in the production of other sulfonated compounds.
Biological Detection: Detected using gas-liquid chromatography in biological samples.
6-Methyl-7-Nitro-5-(Pyrrolidin-1-ylmethyl)-1,4-Dihydroquinoxaline-2,3-Dione: is explored for:
Medicinal Chemistry:
Biological Studies: Investigated for its effects on various biological pathways and targets.
Mécanisme D'action
2-Hydroxyethanesulfonic Acid: acts primarily through its sulfonic acid group, which can participate in various chemical reactions, enhancing the properties of the compounds it interacts with .
6-Methyl-7-Nitro-5-(Pyrrolidin-1-ylmethyl)-1,4-Dihydroquinoxaline-2,3-Dione: likely exerts its effects through interactions with specific molecular targets, such as enzymes or receptors, modulating their activity. The nitro group and quinoxaline core are crucial for its biological activity.
Comparaison Avec Des Composés Similaires
2-Hydroxyethanesulfonic Acid: is similar to other sulfonic acids like methanesulfonic acid and ethanesulfonic acid. Its unique combination of a hydroxyl group and sulfonic acid group makes it particularly versatile .
6-Methyl-7-Nitro-5-(Pyrrolidin-1-ylmethyl)-1,4-Dihydroquinoxaline-2,3-Dione: can be compared to other quinoxaline derivatives, such as 6-nitroquinoxaline-2,3-dione and 7-nitroindazole
Propriétés
Numéro CAS |
1262770-05-7 |
|---|---|
Formule moléculaire |
C16H22N4O8S |
Poids moléculaire |
430.4 g/mol |
Nom IUPAC |
2-hydroxyethanesulfonic acid;6-methyl-7-nitro-5-(pyrrolidin-1-ylmethyl)-1,4-dihydroquinoxaline-2,3-dione |
InChI |
InChI=1S/C14H16N4O4.C2H6O4S/c1-8-9(7-17-4-2-3-5-17)12-10(6-11(8)18(21)22)15-13(19)14(20)16-12;3-1-2-7(4,5)6/h6H,2-5,7H2,1H3,(H,15,19)(H,16,20);3H,1-2H2,(H,4,5,6) |
Clé InChI |
KFHUCRVOUVNJSQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C2C(=C1CN3CCCC3)NC(=O)C(=O)N2)[N+](=O)[O-].C(CS(=O)(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(Z)-(3-Hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(3-methyl-1-piperidinyl)-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B12042660.png)

![2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-fluorophenyl)methylidene]acetohydrazide](/img/structure/B12042671.png)

![3-(4,5-diphenyl-1H-imidazol-1-yl)-N'-[(E)-(4-methoxyphenyl)methylidene]propanehydrazide](/img/structure/B12042682.png)


![5-{3-heptadecyl-4-[(E)-(2-hydroxyphenyl)diazenyl]-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}-2-phenoxybenzenesulfonic acid](/img/structure/B12042698.png)



![[1]benzofuro[6,5-e][1]benzofuran-2,8-dicarboxylic acid;hydrate](/img/structure/B12042718.png)

![ethyl (2E)-2-[2,4-bis(acetyloxy)benzylidene]-7-methyl-5-(3-nitrophenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12042725.png)
